Superior Antihypertensive Efficacy of Guanethidine vs. Bethanidine in Severe Hypertension
Guanethidine demonstrates significantly superior antihypertensive efficacy compared to bethanidine in a multicenter, double-blind, randomized controlled trial involving 108 patients with severe hypertension (diastolic BP 100–124 mm Hg on hydrochlorothiazide). The average reduction in diastolic blood pressure was 18.4 mm Hg for guanethidine versus 13.6 mm Hg for bethanidine (P < 0.01). Moreover, 68.8% of guanethidine-treated patients achieved a diastolic pressure below 90 mm Hg compared to only 45.5% of bethanidine-treated patients (P < 0.025). These results significantly favor guanethidine for blood pressure control in severe hypertension [1].
| Evidence Dimension | Diastolic blood pressure reduction in severe hypertension |
|---|---|
| Target Compound Data | Average reduction: 18.4 mm Hg; 68.8% of patients achieved diastolic BP < 90 mm Hg |
| Comparator Or Baseline | Bethanidine: average reduction 13.6 mm Hg; 45.5% achieved diastolic BP < 90 mm Hg |
| Quantified Difference | Guanethidine reduced DBP by 4.8 mm Hg more (P < 0.01); 23.3% more patients achieved goal BP (P < 0.025) |
| Conditions | Multicenter, double-blind RCT; 108 patients with severe hypertension; hydrochlorothiazide background therapy; 6-month treatment period |
Why This Matters
This direct head-to-head evidence demonstrates that guanethidine provides statistically and clinically superior blood pressure control in severe hypertension compared to bethanidine, justifying its selection as the preferred adrenergic neuron blocker for this indication.
- [1] Ramirez EA, et al. Multiclinic controlled trial of bethanidine and guanethidine in severe hypertension. Circulation. 1977 Mar;55(3):519-25. View Source
